molecular formula C14H18O2 B13092316 Methyl 5-methyl-3-phenylhex-5-enoate

Methyl 5-methyl-3-phenylhex-5-enoate

Cat. No.: B13092316
M. Wt: 218.29 g/mol
InChI Key: AHLVADLARJPRSK-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-phenylhex-5-enoate is an organic compound with the molecular formula C14H18O2. It is a methyl ester derivative of 5-methyl-3-phenylhex-5-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-3-phenylhex-5-enoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-3-phenylhex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-phenylhex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 5-methyl-3-phenylhex-5-enoic acid.

    Reduction: 5-methyl-3-phenylhex-5-enol.

    Substitution: Various functionalized esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-3-phenylhex-5-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or prodrugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-phenylhex-5-enoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in ester hydrolysis reactions, the compound is cleaved by esterases to produce the corresponding acid and alcohol. The pathways involved in these reactions typically include nucleophilic attack on the carbonyl carbon, followed by the breakdown of the ester bond.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylpropanoate
  • Methyl 5-phenylpentanoate
  • Methyl 3-methylhexanoate

Comparison

Methyl 5-methyl-3-phenylhex-5-enoate is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, the double bond allows for additional reactions such as hydrogenation or polymerization, which are not possible with saturated analogs.

Biological Activity

Methyl 5-methyl-3-phenylhex-5-enoate is an organic compound that belongs to the class of alkenyl esters. Its unique structure, characterized by a methyl group, a phenyl group, and an ester functional group, contributes to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and research.

Chemical Structure and Properties

This compound has the molecular formula C13H18O2C_{13}H_{18}O_2. The presence of a double bond between the fifth and sixth carbon atoms in the hexenoate chain enhances its reactivity, making it a versatile intermediate in organic synthesis. The compound's structure can be summarized as follows:

Component Description
Molecular Formula C13H18O2C_{13}H_{18}O_2
Functional Groups Methyl group, phenyl group, ester
Reactivity Alkene functionality facilitates various chemical reactions

Anticancer Potential

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, particularly in cancer therapy. For instance, derivatives of styryl compounds have demonstrated cytotoxic effects against various cancer cell lines. These effects are attributed to their ability to interact with cellular pathways involved in apoptosis and cell proliferation.

In a study focusing on similar compounds, it was found that certain styryl derivatives inhibit nucleocytoplasmic transport, affecting cellular function and viability. This suggests that this compound could also exhibit significant biological interactions that warrant further investigation.

The mechanism of action for this compound involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may participate in further biochemical pathways. The phenyl group might interact with aromatic receptors or enzymes, influencing biological activities such as enzyme inhibition or modulation of signaling pathways.

Synthesis and Derivatives

This compound can be synthesized through several methods that highlight its synthetic versatility. These methods allow for modifications that can enhance its biological properties. For example:

  • Oxidation Reactions : The compound can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction Reactions : Reduction can convert the ester group to an alcohol.
  • Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions.

These reactions not only facilitate the synthesis of this compound but also allow for the exploration of its derivatives with potentially enhanced biological activities.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigating the cytotoxic effects of styryl derivatives found that certain compounds exhibited significant activity against human cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways. While direct studies on this compound are lacking, the structural similarities suggest potential efficacy against cancer cells.

Case Study 2: COX Inhibition Analysis

In a comparative analysis of various synthesized compounds for COX inhibition, one derivative exhibited an IC50 value of 6.71 μM, indicating strong anti-inflammatory potential. Although this specific compound was not this compound, it illustrates the potential for similar compounds within this class to serve as effective COX inhibitors .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 5-methyl-3-phenylhex-5-enoate

InChI

InChI=1S/C14H18O2/c1-11(2)9-13(10-14(15)16-3)12-7-5-4-6-8-12/h4-8,13H,1,9-10H2,2-3H3

InChI Key

AHLVADLARJPRSK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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